

Fostriecin structure and chemical properties

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Compound of Interest		
Compound Name:	Fostriecin	
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An In-depth Technical Guide to **Fostriecin**: Structure, Chemical Properties, and Mechanism of Action

Introduction

Fostriecin, also known as CI-920, is a polyketide-derived natural product first isolated from the soil bacterium Streptomyces pulveraceus.[1] It is a phosphate monoester that has garnered significant interest in the scientific community for its potent antitumor properties.[2] Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.[3] However, subsequent research revealed that **Fostriecin** is a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), which are key regulators of cellular processes.[2] This discovery has established **Fostriecin** as a valuable tool for studying serine/threonine phosphatase signaling and as a lead compound in the development of novel anticancer therapeutics.[2][4] Phase I clinical trials were initiated but were halted due to challenges with the compound's stability and purity, highlighting the need for a deeper understanding of its chemical properties.[5][6]

Chemical Structure and Core Properties

Fostriecin possesses a unique and complex chemical structure, featuring a phosphate ester, an α,β -unsaturated lactone, and a conjugated (Z,Z,E)-triene system.[1][6]



Identifier	Value
IUPAC Name	[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Molecular Formula	C19H27O9P
Molecular Weight	430.39 g/mol
CAS Number	87810-56-8
Synonyms	CI-920, PD 110161, NSC 339638, Phosphotrienin

Chemical Properties

The chemical properties of **Fostriecin** are critical to its biological activity and present challenges for its development as a therapeutic agent.



Property	Value/Description	
Solubility	Soluble in water up to 100 mM.[7]	
Calculated LogP (XLogP3)	-0.5	
Stability	Optimal stability in aqueous buffered solutions at pH 6.5.[7] The inhibitory activity is significantly reduced upon brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions. [8] The phosphate ester is susceptible to hydrolysis, and the conjugated triene system is also a source of instability.[6][7]	
рКа	While specific pKa values are not readily available in the cited literature, the phosphate monoester group is expected to have two pKa values, contributing to the molecule's charge at physiological pH. The compound's instability outside of a narrow pH range suggests the importance of maintaining the correct ionization state for both stability and activity.	
Appearance	White powder.[7]	

Mechanism of Action and Signaling Pathways

Fostriecin's primary mechanism of action is the potent and selective inhibition of the catalytic subunits of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[9][10] These serine/threonine phosphatases are crucial for regulating a multitude of cellular signaling pathways.

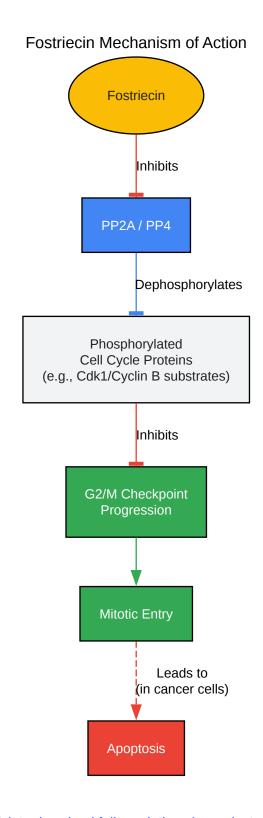
Fostriecin exhibits high selectivity for PP2A and PP4 over other phosphatases.[8] Its inhibitory activity against topoisomerase II is significantly weaker.[3][5] The inhibition of PP2A and PP4 disrupts the dephosphorylation of key substrate proteins involved in cell cycle progression. This leads to the accumulation of phosphorylated proteins that drive the cell into premature mitosis, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[10][11]



Target Enzyme	IC50 Value
Protein Phosphatase 2A (PP2A)	1.5 - 3.2 nM[1][9][10]
Protein Phosphatase 4 (PP4)	3 nM[9][10]
Protein Phosphatase 1 (PP1)	4 - 131 μM[1][3][10]
Topoisomerase II	40 μM[3][5][10]
Protein Phosphatase 2B (PP2B)	No apparent inhibition[1]

The following diagram illustrates the signaling pathway affected by **Fostriecin**.





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Fostriecin inhibits PP2A/PP4, leading to cell cycle arrest and apoptosis.

Experimental Protocols



Isolation and Purification

Fostriecin is a secondary metabolite produced by the fermentation of Streptomyces pulveraceus.[1] While specific, detailed industrial protocols are often proprietary, a general workflow for the isolation and purification of such natural products involves the following steps:

- Fermentation: Culturing of Streptomyces pulveraceus in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to maximize the production of Fostriecin.
- Extraction: Separation of the biomass from the fermentation broth by centrifugation or filtration. The active compound is then extracted from the culture filtrate and/or the mycelial cake using an appropriate organic solvent.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing Fostriecin.
- Chromatography: The enriched fraction is further purified using a series of chromatographic techniques. This may include:
 - Adsorption chromatography (e.g., silica gel or alumina).
 - Size-exclusion chromatography.
 - High-Performance Liquid Chromatography (HPLC), often using reverse-phase columns,
 which is a critical step for obtaining highly pure Fostriecin.[7]
- Crystallization/Lyophilization: The final purified **Fostriecin** is obtained as a solid, typically a white powder, by crystallization or lyophilization.[7]

Protein Phosphatase 2A Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of **Fostriecin** against PP2A using a radiolabeled substrate.

Materials:

· Purified PP2A enzyme.



- Fostriecin stock solution (dissolved in an appropriate buffer, e.g., pH 6.5).
- [y-32P]ATP.
- Protein Kinase A (PKA) for substrate phosphorylation.
- Substrate protein (e.g., histone or phosphorylase a).
- Assay buffer (e.g., 40 mM PIPES pH 6.8, 7 mM MgCl₂, 0.1 mM EDTA, 5 mM dithiothreitol).
- Trichloroacetic acid (TCA) for precipitation.
- Scintillation counter.

Protocol:

- Substrate Preparation: Prepare ³²P-labeled phosphohistone by incubating histone with PKA and [y-³²P]ATP.[8] Purify the radiolabeled substrate to remove unincorporated [y-³²P]ATP.
- Inhibitor Preparation: Prepare serial dilutions of **Fostriecin** in the assay buffer to generate a range of concentrations for IC₅₀ determination.
- Pre-incubation: In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer containing the desired concentration of **Fostriecin** (or vehicle control).[8] Allow this mixture to pre-incubate for approximately 10 minutes at 30°C.
- Initiation of Reaction: Start the phosphatase reaction by adding the ³²P-labeled phosphohistone substrate to the enzyme-inhibitor mixture.[8]
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes), ensuring the reaction proceeds within the linear range.
- Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the protein (substrate).
- Quantification of Released Phosphate: Centrifuge the tubes to pellet the precipitated protein.
 The supernatant, which contains the released ³²P-inorganic phosphate, is carefully collected.





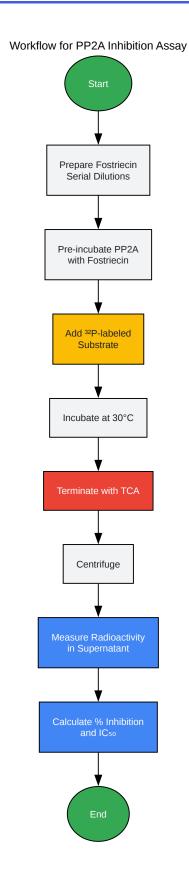


- Measurement: The amount of radioactivity in the supernatant is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition for each **Fostriecin** concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the **Fostriecin** concentration and fitting the data to a doseresponse curve.

An alternative, non-radioactive colorimetric assay can also be employed using a substrate like p-nitrophenylphosphate (p-NPP), where the dephosphorylation product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm.

The following diagram outlines the general workflow for the radiometric protein phosphatase inhibition assay.





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Generalized workflow for determining the IC₅₀ of Fostriecin against PP2A.



Conclusion

Fostriecin is a powerful and highly selective inhibitor of PP2A and PP4, making it an invaluable research tool and a promising, albeit challenging, candidate for anticancer drug development. Its complex structure and sensitivity to pH and hydrolysis necessitate careful handling and formulation. The detailed understanding of its chemical properties, mechanism of action, and the protocols to assess its activity are essential for any researcher or drug development professional working with this potent natural product. Future work focusing on the synthesis of more stable and equally potent analogs could overcome the limitations that hindered its initial clinical development, potentially unlocking its full therapeutic potential.

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